molecular formula C26H23Br2N5O4S B13778069 Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-ethoxyphenyl)amino)carbonyl)- CAS No. 97399-38-7

Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-ethoxyphenyl)amino)carbonyl)-

Cat. No.: B13778069
CAS No.: 97399-38-7
M. Wt: 661.4 g/mol
InChI Key: OMOQENHNAQOSPP-UHFFFAOYSA-N
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Description

“Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-ethoxyphenyl)amino)carbonyl)-” is a complex organic compound that features multiple functional groups, including acetamide, triazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, bromination of the phenyl group, and subsequent coupling reactions to introduce the acetamide and ethoxyphenyl groups. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to minimize costs and maximize efficiency. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it useful in the development of new materials with specific properties.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential as a pharmaceutical agent. The presence of the triazole ring suggests it could have antimicrobial or antifungal properties.

Industry

In industry, this compound could be used in the development of new polymers or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazole-containing molecules, such as fluconazole or itraconazole, which are known for their antifungal properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which might confer specific properties not found in other similar compounds. For example, the presence of both bromine atoms and the ethoxyphenyl group might enhance its biological activity or stability.

Properties

CAS No.

97399-38-7

Molecular Formula

C26H23Br2N5O4S

Molecular Weight

661.4 g/mol

IUPAC Name

2-[[5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-ethoxyphenyl)carbamoyl]acetamide

InChI

InChI=1S/C26H23Br2N5O4S/c1-3-37-19-10-6-17(7-11-19)29-25(36)30-22(34)14-38-26-32-31-24(20-12-16(27)13-21(28)23(20)35)33(26)18-8-4-15(2)5-9-18/h4-13,35H,3,14H2,1-2H3,(H2,29,30,34,36)

InChI Key

OMOQENHNAQOSPP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=C(C(=CC(=C4)Br)Br)O

Origin of Product

United States

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